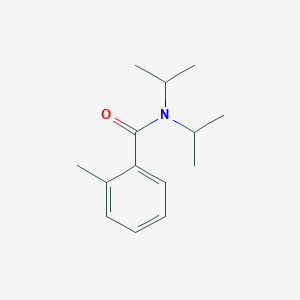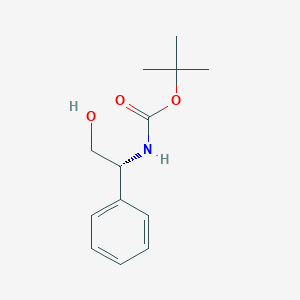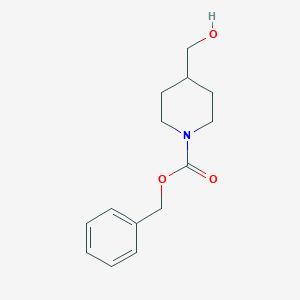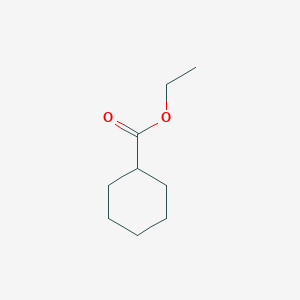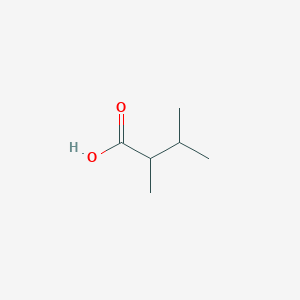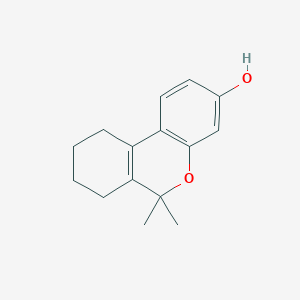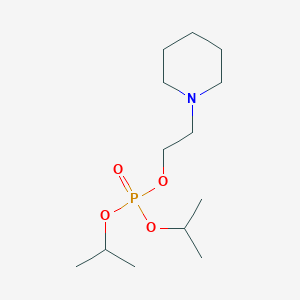
Phosphoric acid, diisopropyl 2-piperidinoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIPEA is a versatile compound that has found extensive use in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination.
Mecanismo De Acción
DIPEA is a non-nucleophilic base that deprotonates acids by accepting a proton. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. DIPEA is highly basic and can abstract acidic protons from a wide range of substrates.
Efectos Bioquímicos Y Fisiológicos
DIPEA is not a drug and does not have any known biochemical or physiological effects. It is a chemical reagent that is used in organic synthesis and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIPEA is a highly versatile compound that has found extensive use in organic synthesis. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. However, DIPEA has limitations in some reactions, and its use can lead to unwanted side reactions.
Direcciones Futuras
DIPEA has been extensively studied and used in various fields of chemistry. However, there is still scope for further research on its use in organic synthesis, medicinal chemistry, and material science. Future research could focus on developing new synthetic methodologies using DIPEA, exploring its use in new applications, and improving its efficiency and selectivity in reactions.
In conclusion, DIPEA is a highly versatile compound that has found extensive use in organic synthesis and other applications. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. Further research on DIPEA could lead to new synthetic methodologies and applications in various fields of chemistry.
Métodos De Síntesis
DIPEA is synthesized by reacting piperidine with diisopropyl phosphoramidite in the presence of a catalyst. This reaction is carried out in an inert atmosphere, and the product is purified by distillation or chromatography. The yield of DIPEA is typically high, and the product is of high purity.
Aplicaciones Científicas De Investigación
DIPEA has found extensive use in organic synthesis as a base. It is used to deprotonate acids, remove acidic protons, and catalyze reactions. It is also used as a solvent for a variety of reactions. DIPEA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
Número CAS |
17875-13-7 |
|---|---|
Nombre del producto |
Phosphoric acid, diisopropyl 2-piperidinoethyl ester |
Fórmula molecular |
C13H28NO4P |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)17-19(15,18-13(3)4)16-11-10-14-8-6-5-7-9-14/h12-13H,5-11H2,1-4H3 |
Clave InChI |
IGMOFXNSLOAEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
Otros números CAS |
17875-13-7 |
Sinónimos |
Phosphoric acid diisopropyl 2-piperidinoethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



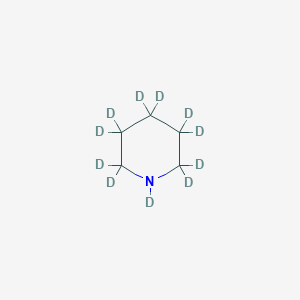
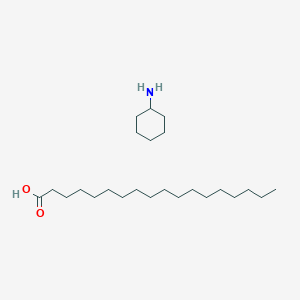
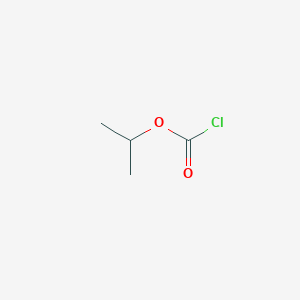

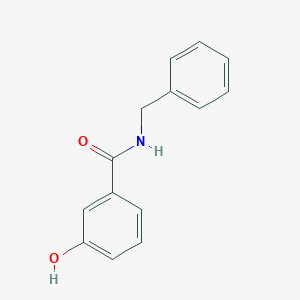
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
